2-(4-Nitrophenyl)pyrimidine-4,6-diol
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Overview
Description
2-(4-Nitrophenyl)pyrimidine-4,6-diol is a chemical compound characterized by its nitrophenyl group attached to a pyrimidine ring with hydroxyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)pyrimidine-4,6-diol typically involves the reaction of 4-nitroaniline with a suitable pyrimidine derivative under specific conditions. One common method is the condensation reaction between 4-nitroaniline and malonyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-(4-aminophenyl)pyrimidine-4,6-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various reagents can be used depending on the desired substitution, such as thionyl chloride (SOCl2) for halogenation.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)pyrimidine-4,6-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the treatment of diseases involving nitrophenyl derivatives.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Nitrophenyl)pyrimidine-4,6-diol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(4-Nitrophenyl)acetic acid
4-Nitrophenethyl alcohol
2-Nitrophenyl isocyanate
Uniqueness: 2-(4-Nitrophenyl)pyrimidine-4,6-diol is unique due to its specific structural features, which include the pyrimidine ring and the presence of hydroxyl groups. These features distinguish it from other nitrophenyl derivatives and contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
4-hydroxy-2-(4-nitrophenyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-8-5-9(15)12-10(11-8)6-1-3-7(4-2-6)13(16)17/h1-5H,(H2,11,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNINNJHSPYLEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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